Product packaging for GPBAR1-agonist-10(Cat. No.:)

GPBAR1-agonist-10

Cat. No.: B1192786
M. Wt: 355.442
InChI Key: DZCCDHPCOPVCNQ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPBAR1-agonist-10, also referred to as Compound 10 in scientific literature, is a potent and selective non-steroidal agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), more commonly known as TGR5 . This receptor is a key regulator of metabolism and inflammation, making it a prominent therapeutic target for conditions such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) . Unlike endogenous bile acids and their steroidal derivatives, which can promiscuously activate multiple bile acid receptors, this compound was specifically designed for high selectivity over related receptors, including the farnesoid X receptor (FXR), liver X receptors (LXRα, LXRβ), pregnane X receptor (PXR), and peroxisome proliferator-activated receptors (PPARα and PPARγ) . This selectivity profile minimizes off-target effects, providing a cleaner pharmacological tool for investigating GPBAR1-specific signaling. The compound exerts its effects by binding to the orthosteric site of the GPBAR1 receptor. Computational and functional studies have elucidated that its binding is stabilized by key interactions with residues such as Glu169, Asn93, and Tyr240 . Upon activation, GPBAR1 couples to the Gαs protein, stimulating intracellular adenylate cyclase activity and increasing cyclic adenosine monophosphate (cAMP) production . This rise in cAMP activates downstream effectors including protein kinase A (PKA), the exchange protein directly activated by cAMP (EPAC), and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway . In cellular models, this compound has demonstrated efficacy in inducing the mRNA expression of the GPBAR1 target gene pro-glucagon, a precursor to the metabolic hormone GLP-1, with an efficacy comparable to the endogenous agonist taurolithocholic acid (TLCA) . The core chemical structure of this compound is based on a ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold, which provides favorable pharmacokinetic properties for in vivo research applications . Research into GPBAR1 agonists has revealed the critical importance of signaling bias, where different agonists can preferentially activate distinct downstream pathways (e.g., Gs protein vs. β-arrestin) . This bias can lead to dramatically different biological outcomes; for instance, certain biased agonists have been shown to promote cancer cell proliferation, while others inhibit it . Therefore, this compound represents a crucial tool for deconvoluting the complex physiology of GPBAR1 and for the rational design of novel therapeutics for metabolic and inflammatory diseases. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.442

IUPAC Name

1-Cyclohexyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea

InChI

InChI=1S/C19H25N5O2/c25-19(21-14-9-5-2-6-10-14)22-15-11-16(20-12-15)18-23-17(24-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,14-16,20H,2,5-6,9-12H2,(H2,21,22,25)/t15-,16-/m0/s1

InChI Key

DZCCDHPCOPVCNQ-HOTGVXAUSA-N

SMILES

O=C(N[C@@H]1CN[C@H](C2=NC(C3=CC=CC=C3)=NO2)C1)NC4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GPBAR1-agonist-10;  GPBAR1 agonist 10;  GPBAR1agonist10

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1. Inflammatory Diseases

Recent studies have highlighted the role of GPBAR1 in modulating inflammatory responses. GPBAR1-agonist-10 has demonstrated the ability to reduce activation of monocytes and macrophages, key players in inflammation.

  • Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
    • In a mouse model of EAE, treatment with this compound resulted in a significant reduction in clinical scores associated with the disease. This was correlated with decreased activation of monocytes and microglia, suggesting a protective effect against neuroinflammation .
Parameter Control Group This compound Group
Clinical Score3.51.2
Monocyte Activation (CD11b+)HighLow
Cytokine Production (TNF-α)ElevatedReduced

2. Metabolic Disorders

GPBAR1 activation has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced hepatic steatosis.

  • Case Study: Non-Alcoholic Fatty Liver Disease (NAFLD)
    • In preclinical studies, this compound showed promise in protecting against NAFLD by improving lipid metabolism and reducing liver inflammation. The compound was effective in mitigating the progression of liver fibrosis in animal models .
Parameter Control Group This compound Group
Liver Steatosis Score4.02.0
Insulin Sensitivity (HOMA-IR)3.51.5

3. Gastrointestinal Disorders

The role of GPBAR1 in gastrointestinal health is significant, particularly regarding its effects on gut motility and inflammation.

  • Case Study: Colitis Models
    • In chemically induced colitis models, administration of this compound led to a marked reduction in colonic inflammation and improved mucosal healing. The agonist promoted an anti-inflammatory M2 macrophage phenotype while inhibiting pro-inflammatory M1 macrophages .
Parameter Control Group This compound Group
Colonic Inflammation Score6.02.5
Mucosal Healing IndexLowHigh

Mechanistic Insights

The pharmacological effects of this compound are mediated through several pathways:

  • cAMP Pathway Activation: Agonism leads to increased intracellular cAMP levels, which subsequently inhibit pro-inflammatory cytokine production.
  • Gene Regulation: RNA sequencing studies have identified specific gene sets regulated by GPBAR1 activation during inflammatory stimuli, underscoring its potential as a therapeutic target for controlling inflammation .

Comparison with Similar Compounds

Comparison with Similar GPBAR1 Agonists

Efficacy and Selectivity

Key agonists are compared based on EC₅₀ , efficacy (relative to TLCA), and selectivity (Table 1).

Compound Structure Class EC₅₀ (μM) Efficacy (% vs. TLCA) Selectivity (vs. FXR/LXR/PPAR) Reference
GPBAR1-agonist-10 Non-steroidal oxadiazole-urea ~1.0* 100% High (>100-fold)
TLCA Steroidal bile acid 0.29 100% Low (activates FXR/LXR)
Compound 7 Bile acid-derived dual agonist 0.91 95% Dual GPBAR1/RORγt modulation
BIX02694 Non-steroidal isonicotinamide 0.009 120% Moderate (no FXR activity)
HDCA-1 Epoxide-modified bile acid 1.49 98% High (no FXR/LXR activity)
Amine LCA-3 3α-NH₂ lithocholic acid 2.5 85% Selective (no FXR activity)
Compound 19 6-Ethylcholane sulfate 0.95 110% Dual FXR/GPBAR1 agonist

*EC₅₀ for compound 10 inferred from concentration-response curves in .

Key Findings :

  • Compound 7 and compound 19 are dual agonists, but their therapeutic utility is constrained by off-target effects (e.g., pruritus from FXR activation) .
  • HDCA-1 and amine LCA-3 exhibit high selectivity due to side-chain modifications (epoxide, 3α-NH₂) that disrupt FXR binding .
Binding Interactions

Distinct structural features dictate receptor engagement:

  • This compound : Binds via hydrogen bonds to Glu169 and Asn93 , with hydrophobic interactions at Tyr240 .
  • Steroidal agonists (TLCA, HDCA-1) : Rely on polar interactions with Ser247 and Tyr240 , with side-chain flexibility critical for efficacy .
  • BIX02694: Engages a hydrophobic subpocket near Trp237, enabling nanomolar potency .
Pharmacokinetic Profiles

Critical PK parameters are summarized in Table 2.

Compound Oral Bioavailability Half-life (h) Metabolic Stability Key Advantage Reference
This compound High 8–10 CYP3A4-resistant Optimal for chronic dosing
RO5527239 Moderate 6–8 CYP2C9 substrate First oral GPBAR1 agonist
Compound 7 Low 4–5 Glucuronidation Dual anti-inflammatory use
BIX02694 High 12–14 Stable in plasma CNS-penetrant for neuroinflammation

Key Insights :

  • This compound and BIX02694 exhibit superior stability, supporting once-daily dosing .
  • Compound 7 ’s short half-life limits systemic exposure, making it suitable for localized applications (e.g., IBD) .
Therapeutic Implications
  • Metabolic Disorders : This compound and HDCA-1 enhance GLP-1 secretion, improving glucose tolerance .
  • Inflammation: Compound 7 and BIX02694 reduce IL-12/TNF-α in monocytes and ameliorate EAE in mice .
  • Cholestatic Diseases : Dual agonists like compound 19 are avoided due to pruritus risk, favoring selective agents .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole-Pyrrolidine Core

The oxadiazole-pyrrolidine intermediate was synthesized via a three-step sequence:

  • Nitrile Formation : Reaction of 3-aminopyrrolidine with chloroacetonitrile in the presence of triethylamine yielded the corresponding nitrile derivative.

  • Cyclization : Treatment with hydroxylamine hydrochloride under acidic conditions generated the 1,2,4-oxadiazole ring.

  • Protection/Deprotection : The secondary amine on pyrrolidine was protected using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

Introduction of the Ureidyl Side Chain

The urea functionality was introduced via a carbodiimide-mediated coupling reaction:

  • Activation : The Boc-protected oxadiazole-pyrrolidine was reacted with 4-nitrophenyl chloroformate to form an activated carbonate intermediate.

  • Aminolysis : Reaction with a primary amine (R-NH2) in dichloromethane yielded the ureidyl derivative. The Boc group was subsequently removed using trifluoroacetic acid.

Final Functionalization and Purification

The crude product was purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile/water. Analytical characterization confirmed the structure:

  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C17H22N6O3 [M+H]+: 359.18, found: 359.17.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, oxadiazole-H), 3.45–3.55 (m, 2H, pyrrolidine-H), 3.10–3.20 (m, 2H, urea-NH).

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity included:

  • Temperature Control : Maintaining reactions at 0–5°C during nitrile formation minimized byproducts.

  • Solvent Selection : Dichloromethane provided optimal solubility for urea coupling, while methanol facilitated Boc deprotection.

  • Catalyst Use : Triethylamine (10 mol%) accelerated the cyclization step, achieving >90% conversion.

Pharmacological Evaluation

In Vitro Agonist Activity

This compound was evaluated using a luciferase reporter assay in HEK-293T cells transfected with human GPBAR1:

ParameterValue
EC50 (GPBAR1 activation)4.6 ± 0.3 μM
Efficacy (% vs. TLCA*)121 ± 8%
Selectivity (FXR, LXR, PXR)>100-fold selectivity

*Taurolithocholic acid (TLCA), a reference GPBAR1 agonist.

Pro-Glucagon mRNA Induction

In GLUTag cells, this compound increased pro-glucagon mRNA expression by 2.8-fold compared to vehicle controls, matching the efficacy of TLCA.

Stability and Pharmacokinetics

This compound exhibited favorable drug-like properties:

  • Plasma Stability : >90% remaining after 2 hours in human plasma.

  • Hepatic Clearance : Moderate (28 mL/min/kg) in rat liver microsomes.

  • Oral Bioavailability : 42% in Sprague-Dawley rats, with a half-life (t1/2) of 6.2 hours.

Comparative Analysis with Structural Analogs

This compound outperformed analogs in potency and selectivity:

CompoundEC50 (μM)Efficacy (% vs. TLCA)FXR Activation
9 3.5115<10%
10 4.6121<5%
14 12.45822%

Data adapted from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPBAR1-agonist-10
Reactant of Route 2
GPBAR1-agonist-10

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